molecular formula C18H26N2O2 B11169158 N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide

Cat. No.: B11169158
M. Wt: 302.4 g/mol
InChI Key: PLAVOPHKJOMCNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 3,5-dimethylpiperidine, is reacted with a suitable acylating agent, such as an acid chloride or anhydride, to form the intermediate 3,5-dimethylpiperidine-1-carbonyl chloride.

    Coupling with 4-Aminobutanamide: The intermediate is then coupled with 4-aminobutanamide under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: New amide or ester derivatives.

Scientific Research Applications

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]propanamide
  • N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide

Uniqueness

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide is unique due to its specific structural features, such as the butanamide moiety, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C18H26N2O2/c1-4-5-17(21)19-16-8-6-15(7-9-16)18(22)20-11-13(2)10-14(3)12-20/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,19,21)

InChI Key

PLAVOPHKJOMCNG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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